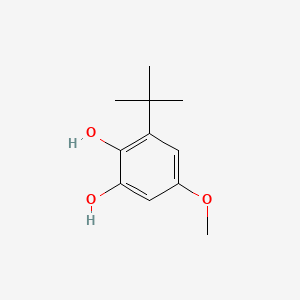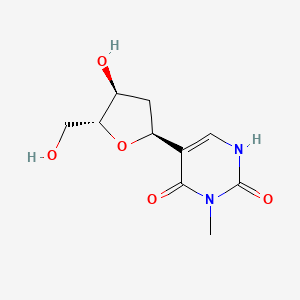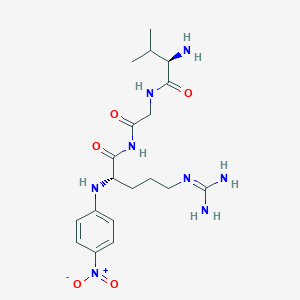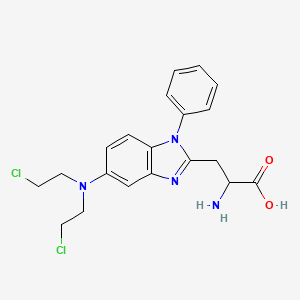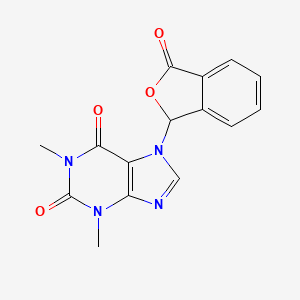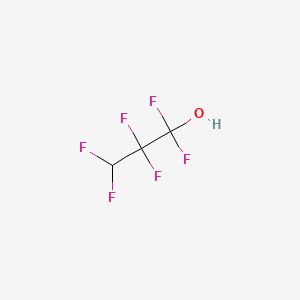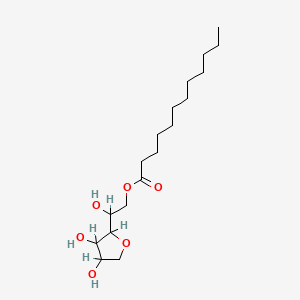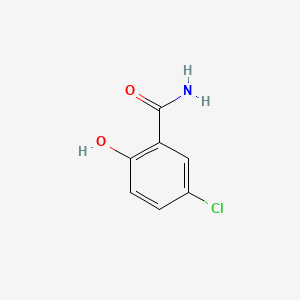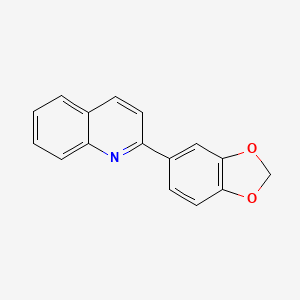
2-Chloro-6-(hydroxymethyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-alcool gentisyl est un composé chimique connu pour ses puissants effets inhibiteurs sur la β-glucuronidase d'E. coli. Il a montré une activité antiproliférative significative et un potentiel de recherche dans les thérapies anticancéreuses et anti-inflammatoires .
Méthodes De Préparation
Le 3-chloro-alcool gentisyl peut être synthétisé par différentes méthodes. Une méthode notable implique l'isolement et la synthèse à partir de Penicillium canadense, où il est identifié comme un métabolite mineur . La voie de synthèse implique généralement la comparaison avec son isomère, l'alcool 2-chloro-3,5-dihydroxybenzylique .
Analyse Des Réactions Chimiques
Le 3-chloro-alcool gentisyl subit plusieurs types de réactions chimiques :
Oxydation : Cette réaction peut être facilitée par l'utilisation d'agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les réactions d'halogénation peuvent introduire ou remplacer les atomes d'halogène dans le composé.
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium.
Agents halogénants : Chlore, brome.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le 3-chloro-alcool gentisyl a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme inhibiteur de la β-glucuronidase dans diverses études chimiques.
Médecine : Son potentiel dans les thérapies anticancéreuses et anti-inflammatoires est en cours d'exploration.
Mécanisme d'action
Le 3-chloro-alcool gentisyl exerce ses effets principalement par l'inhibition de la β-glucuronidase d'E. coli. Le composé se lie à l'enzyme, réduisant son activité et affectant ainsi divers processus biologiques. Cette inhibition peut entraîner des effets antiprolifératifs, ce qui en fait un candidat potentiel pour les thérapies anticancéreuses et anti-inflammatoires .
Applications De Recherche Scientifique
3-Chlorogentisyl alcohol has a wide range of scientific research applications:
Mécanisme D'action
3-Chlorogentisyl alcohol exerts its effects primarily through the inhibition of E. coli β-glucuronidase. The compound binds to the enzyme, reducing its activity and thereby affecting various biological processes. This inhibition can lead to antiproliferative effects, making it a potential candidate for anti-cancer and anti-inflammatory therapies .
Comparaison Avec Des Composés Similaires
Le 3-chloro-alcool gentisyl peut être comparé à d'autres composés similaires, tels que :
Alcool 2-chloro-3,5-dihydroxybenzylique : Cet isomère a des effets inhibiteurs similaires mais diffère dans sa structure chimique.
Acétate de 3-chloro-2,5-dihydroxybenzyle : Un autre dérivé présentant une faible activité antibactérienne.
Le caractère unique du 3-chloro-alcool gentisyl réside dans ses puissants effets inhibiteurs sur la β-glucuronidase et son activité antiproliférative significative .
Propriétés
Formule moléculaire |
C7H7ClO3 |
|---|---|
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
2-chloro-6-(hydroxymethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |
Clé InChI |
GUIGFYWMQAYTBT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
SMILES canonique |
C1=C(C=C(C(=C1CO)O)Cl)O |
Synonymes |
3-chloro-2,5-dihydroxybenzyl alcohol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


